

Technical Guide: ^1H and ^{13}C NMR Characterization of 4-Chloro-2-ethylphenol

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Compound of Interest

Compound Name: 4-Chloro-2-ethylphenol

CAS No.: 18980-00-2

Cat. No.: B091805

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Executive Summary

In the synthesis of alkyl-chlorophenols—common intermediates for herbicides, antiseptics, and pharmaceutical precursors—structural ambiguity is a critical failure point.^{[1][2]} **4-Chloro-2-ethylphenol** (4-C-2-EP) is frequently synthesized via the chlorination of 2-ethylphenol or the ethylation of 4-chlorophenol.^{[1][2]} Both pathways generate regioisomers (e.g., 2-chloro-4-ethylphenol) that possess identical molecular weights (MW 156.61 g/mol) and similar retention times in chromatography.^{[1][2]}

This guide provides a definitive NMR characterization protocol to distinguish **4-Chloro-2-ethylphenol** from its structural isomers. Unlike generic spectral lists, this document focuses on the diagnostic coupling constants and substituent-induced chemical shifts that serve as self-validating proof of structure.^{[1][2]}

Structural Analysis & Theoretical Grounding

Before interpreting spectra, we must define the magnetic environment.^{[1][2]} The molecule consists of a phenol core with a 1,2,4-substitution pattern.^{[1][2]}

- Position 1 (OH): The anchor point.^{[1][2]}
- Position 2 (Ethyl): Ortho to the hydroxyl group.^{[1][2]} This proximity exerts a specific deshielding effect on the methylene protons of the ethyl group.^{[1][2]}

- Position 4 (Chlorine): Para to the ethyl group; meta to the hydroxyl.[1][2]
- Protons: Located at positions 3, 5, and 6.[1][2]

The "Isomer Trap"

The primary challenge is distinguishing **4-Chloro-2-ethylphenol** from 2-Chloro-4-ethylphenol.
[1][2]

- Target (4-C-2-EP): Ethyl is ortho to OH.[1][2]
- Alternative (2-C-4-EP): Chlorine is ortho to OH.[1][2]

This difference fundamentally alters the ¹H NMR splitting of the aromatic ring and the chemical shift of the ethyl methylene group.[1][2]

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is recommended.

Sample Preparation[1][2][3]

- Solvent: Chloroform-d (CDCl₃) (99.8% D) is the standard for routine archiving.[1][2]
 - Note: If hydroxyl proton resolution is critical (to assess H-bonding), use DMSO-d₆. [1][2]
However, CDCl₃ is preferred for sharper resolution of the ethyl coupling.[1][2]
- Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause concentration-dependent shifting of the OH peak.[1][2]
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2][3]

Acquisition Parameters (High-Field)

- Frequency: 400 MHz or higher (recommended for clear resolution of aromatic coupling).
- Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).[1][2]

- Transients (Scans):
 - ^1H : 16 scans (sufficient for >10 mg).[\[1\]](#)[\[2\]](#)
 - ^{13}C : 512–1024 scans (essential to resolve quaternary carbons C1, C2, C4).

Spectral Data & Assignments

^1H NMR Characterization (400 MHz, CDCl_3)

The proton spectrum is characterized by a classic ethyl pattern and an ABC-like aromatic system (technically ABX due to chemical shift differences).[\[1\]](#)[\[2\]](#)

Assignment	Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Diagnostic Note
Ethyl -CH ₃	1.22	Triplet (t)	3H	7.6	Classic methyl triplet. [1][2]
Ethyl -CH ₂ -	2.63	Quartet (q)	2H	7.6	Key Differentiator: Slightly downfield due to ortho effect of OH compared to para-ethyl isomers.[1][2]
-OH	~5.0 - 5.5	Broad Singlet	1H	N/A	Shift is concentration /temp dependent.[1][2]
Ar-H (H6)	6.68	Doublet (d)	1H	8.6	Ortho to H5. [1][2] Shielded by ortho-OH.[1][2]
Ar-H (H5)	7.05	dd	1H	8.6, 2.5	Doublet of doublets.[1][2] Large (ortho H6), Small (meta H3).

Ar-H (H3)	7.12	Doublet (d)	1H	2.5	Meta coupling to H5. [1] [2] Appears as a narrow doublet or broad singlet. [1] [2]
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¹³C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum must show 8 distinct signals.

Assignment	Shift (δ , ppm)	Type	Interpretation
Ethyl -CH ₃	13.8	CH ₃	Typical methyl resonance.[1][2]
Ethyl -CH ₂ -	23.1	CH ₂	Benzylic methylene.[1][2]
Ar-C (C6)	116.5	CH	Ortho to OH; highly shielded.[1][2]
Ar-C (C4)	125.4	C-Cl	Quaternary.[1][2] Carbon attached to Chlorine.[1][2][4][5][6][7]
Ar-C (C5)	126.8	CH	Meta to OH.[1][2]
Ar-C (C3)	129.5	CH	Meta to Cl, ortho to Ethyl.[1][2]
Ar-C (C2)	132.0	C-Et	Quaternary.[1][2] Attached to Ethyl group.[1][2][4][7][8]
Ar-C (C1)	151.8	C-OH	Quaternary.[1][2] Deshielded phenolic carbon.[1][2]

Comparative Analysis: The "Product Performance"

In this context, "performance" refers to the spectral resolvability of the target compound against its most common synthesis impurities.[1][2]

Comparison: 4-Chloro-2-ethylphenol vs. 2-Chloro-4-ethylphenol[1][2]

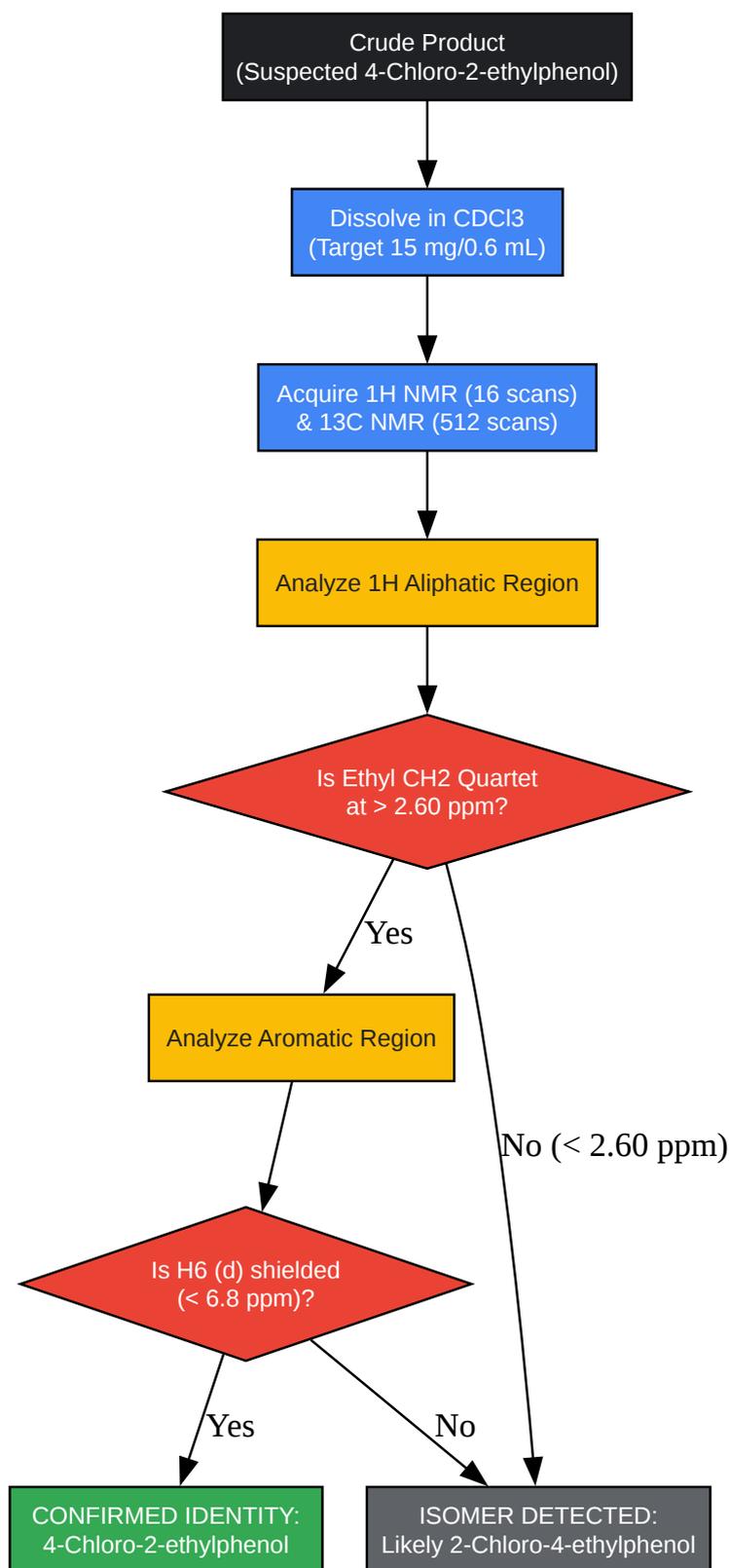
If your synthesis pathway involves ethylation of 4-chlorophenol, you may produce the regioisomer 2-Chloro-4-ethylphenol.[1][2] Here is how to distinguish them objectively:

Feature	Target: 4-Chloro-2-ethylphenol	Alternative: 2-Chloro-4-ethylphenol	Mechanism/Reasoning
Aromatic Pattern	H6 is a doublet () at ~6.7 ppm.[1][2][9]	H6 is a doublet () at ~6.9 ppm.[1][2]	In the Target, H6 is ortho to OH (shielding).[1][2] In the Alternative, H6 is ortho to OH but meta to Cl.[1][2]
H3 Signal	H3 is a meta-doublet ().	H3 is a meta-doublet ().	In Target, H3 is between Et and Cl.[1][2] In Alternative, H3 is between Cl and Et.[1][2] Subtle difference, but H3 in Target is more deshielded.[1][2]
Ethyl -CH ₂ - Shift	~2.63 ppm	~2.55 ppm	Crucial Check: The ethyl group at position 2 (Target) is sterically compressed and deshielded by the adjacent OH.[1][2] The ethyl at position 4 (Alternative) is in a freer environment.[1][2]
¹³ C C-OH Shift	~151.8 ppm	~149.5 ppm	The ortho-chloro substituent in the Alternative shields the ipso carbon differently than the ortho-ethyl group in the Target.[1][2]

Conclusion: If your ethyl methylene quartet is centered below 2.60 ppm (in CDCl₃), you likely have the wrong isomer (2-Chloro-4-ethylphenol) or a mixture.[\[1\]](#)[\[2\]](#)

Workflow Visualization

The following diagram outlines the decision logic for validating the compound identity.



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Caption: Logical workflow for distinguishing **4-Chloro-2-ethylphenol** from regioisomers using diagnostic NMR markers.

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